methyl 3-benzamido-2-oxo-6-[(E)-2-(2,4,6-trihydroxypyrimidin-5-yl)ethenyl]-2H-pyran-5-carboxylate
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Overview
Description
Methyl 3-benzamido-2-oxo-6-[(E)-2-(2,4,6-trihydroxypyrimidin-5-yl)ethenyl]-2H-pyran-5-carboxylate is a complex organic compound with a unique structure that includes a pyran ring, a benzamido group, and a trihydroxypyrimidinyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-benzamido-2-oxo-6-[(E)-2-(2,4,6-trihydroxypyrimidin-5-yl)ethenyl]-2H-pyran-5-carboxylate typically involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the Pyran Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Benzamido Group: This step involves the reaction of the intermediate with benzoyl chloride in the presence of a base.
Attachment of the Trihydroxypyrimidinyl Group: This is usually done via a condensation reaction with a suitable pyrimidine derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-benzamido-2-oxo-6-[(E)-2-(2,4,6-trihydroxypyrimidin-5-yl)ethenyl]-2H-pyran-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 3-benzamido-2-oxo-6-[(E)-2-(2,4,6-trihydroxypyrimidin-5-yl)ethenyl]-2H-pyran-5-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: It may have therapeutic potential, particularly in the development of new drugs.
Industry: It could be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of methyl 3-benzamido-2-oxo-6-[(E)-2-(2,4,6-trihydroxypyrimidin-5-yl)ethenyl]-2H-pyran-5-carboxylate involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The exact pathways and targets would depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-benzamido-2-oxo-6-[(E)-2-(1,3-thiazol-2-yl)ethenyl]-2H-pyran-5-carboxylate
- Methyl 3-benzamido-2-oxo-6-[(E)-2-(2,4-dihydroxypyrimidin-5-yl)ethenyl]-2H-pyran-5-carboxylate
Uniqueness
Methyl 3-benzamido-2-oxo-6-[(E)-2-(2,4,6-trihydroxypyrimidin-5-yl)ethenyl]-2H-pyran-5-carboxylate is unique due to the presence of the trihydroxypyrimidinyl group, which can confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
methyl 5-benzamido-2-[(E)-2-(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)ethenyl]-6-oxopyran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O8/c1-30-18(27)12-9-13(21-15(24)10-5-3-2-4-6-10)19(28)31-14(12)8-7-11-16(25)22-20(29)23-17(11)26/h2-9H,1H3,(H,21,24)(H3,22,23,25,26,29)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUUYBGAMTPGXGT-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(OC(=O)C(=C1)NC(=O)C2=CC=CC=C2)C=CC3=C(NC(=O)NC3=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=C(OC(=O)C(=C1)NC(=O)C2=CC=CC=C2)/C=C/C3=C(NC(=O)NC3=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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